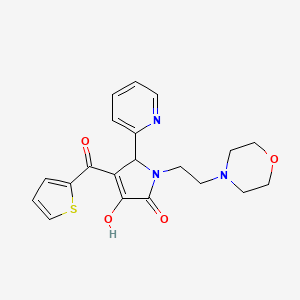

3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c24-18(15-5-3-13-28-15)16-17(14-4-1-2-6-21-14)23(20(26)19(16)25)8-7-22-9-11-27-12-10-22/h1-6,13,17,25H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJFTPFDQFWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions: Introduction of the pyridin-2-yl and thiophene-2-carbonyl groups can be done via nucleophilic substitution reactions.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Morpholinoethyl Substitution: This step involves the reaction of the intermediate with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Coupling Reactions: The thiophene and pyridine rings can participate in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Electrophiles like halogens or sulfonyl chlorides.

Coupling Reactions: Palladium catalysts and bases like K2CO3 (Potassium carbonate).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrole derivatives.

Coupling Reactions: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of organic semiconductors.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

Biological Probes: Use in studying biological pathways.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Investigation of its efficacy in treating various diseases.

Industry

Polymer Science: Use in the synthesis of novel polymers.

Wirkmechanismus

The mechanism of action of 3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In material science, its electronic properties would be crucial, involving interactions with other molecules or materials.

Vergleich Mit ähnlichen Verbindungen

Computational Insights and Hypothetical Data

For example:

- Electrostatic Potential (ESP): The morpholinoethyl group may create a localized positive charge, enhancing interactions with anionic biological targets.

- Electron Localization Function (ELF) : The pyridin-2-yl and thiophene-carbonyl groups could exhibit distinct electron density distributions, influencing binding modes.

Table: Hypothetical Multiwfn-Derived Properties

| Parameter | Target Compound | Compound A |

|---|---|---|

| ESP Max (a.u.) | +0.15 (morpholine N) | +0.12 (thiadiazole S) |

| ELF π-Conjugation | Moderate (thiophene-pyridine) | High (thiadiazole-thiophene) |

Biologische Aktivität

3-Hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a pyrrole core with various functional groups, suggests diverse biological activities, particularly as an enzyme inhibitor or in drug development.

Chemical Structure and Properties

The compound's IUPAC name is 4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one. Its molecular formula is C20H21N3O4S, with a molecular weight of approximately 393.46 g/mol. The structure includes:

- Pyrrole core : A five-membered ring that contributes to the compound's reactivity.

- Morpholinoethyl group : This moiety enhances solubility and may influence biological activity.

- Pyridinyl and thiophene carbonyl substituents : These groups are significant for potential interactions with biological targets.

The mechanism of action for 3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one primarily involves enzyme inhibition. The compound may bind to the active site of specific enzymes, thereby blocking substrate access and altering metabolic pathways. This action could be particularly relevant in therapeutic contexts, such as cancer treatment or infectious disease management.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown activity against various bacterial strains by disrupting their cell wall synthesis or interfering with metabolic processes.

Study 1: Anticancer Activity

A study investigated the anticancer potential of similar pyrrole derivatives, demonstrating that modifications on the pyrrole core significantly influenced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups, such as carbonyls, enhanced the compounds' ability to induce apoptosis in tumor cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 10 | Cell cycle arrest |

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of related compounds. The results showed that these compounds could inhibit key enzymes involved in metabolic pathways, such as kinases and proteases, which are crucial for cancer progression.

| Enzyme Target | Compound | IC50 (µM) |

|---|---|---|

| Kinase A | Similar Compound X | 12 |

| Protease B | Similar Compound Y | 8 |

Synthesis and Characterization

The synthesis of 3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves several steps:

- Formation of the Pyrrole Core : Utilizing the Paal-Knorr synthesis method.

- Substitution Reactions : Introducing pyridinyl and thiophene groups through nucleophilic substitution.

- Hydroxylation : Selective oxidation to introduce the hydroxyl group.

- Morpholinoethyl Substitution : Reaction with morpholine under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.